Direct Red 13 chemical structure and properties
Direct Red 13 chemical structure and properties
Introduction
Direct Red 13, also known by its Colour Index name C.I. 22155, is a significant member of the double azo class of direct dyes.[1] These dyes are characterized by their ability to dye cellulosic fibers, such as cotton and viscose, directly from an aqueous solution without the need for a mordant. Direct Red 13 is a water-soluble anionic dye, typically available as a sodium salt of the sulfonic acid.[2] Its molecular structure, containing multiple azo groups (-N=N-) as chromophores, is responsible for its characteristic red hue. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Direct Red 13 for researchers, scientists, and professionals in drug development and related fields.
Chemical Identity and Core Properties
A thorough understanding of the fundamental chemical and physical properties of Direct Red 13 is crucial for its effective application and for predicting its behavior in various experimental and industrial settings.
Key Identifiers and Molecular Characteristics:
| Property | Value | Source(s) |
| C.I. Name | C.I. Direct Red 13, 22155 | [1][3] |
| CAS Number | 1937-35-5 | [1][3][4][5][6] |
| Synonyms | Direct Bordeaux B, Direct Bordeaux GB, Direct Jujube Red GB | [3][4] |
| Molecular Formula | C₃₂H₂₂N₆Na₂O₇S₂ | [1][3][4][5] |
| Molecular Weight | 712.66 g/mol | [1][3][4][5] |
| Appearance | Brown or Red-Brown Powder | [1][3][4] |
Chemical Structure:
The molecular architecture of Direct Red 13 is centered around a double azo linkage system. This structure is synthesized through a specific sequence of diazotization and coupling reactions, which will be detailed in the synthesis section.
Caption: The chemical structure of Direct Red 13, illustrating the double azo linkages and sulfonic acid groups that confer its color and water solubility.
Physicochemical and Dyeing Properties
The performance of Direct Red 13 as a dye is dictated by its solubility, stability in various chemical environments, and its fastness to external factors like light and washing.
Solubility and Solution Characteristics:
Direct Red 13 exhibits good solubility in water, forming a wine-red solution.[1][4] It is also soluble in ethanol and cellosolve but is insoluble in most other organic solvents.[1][4][5] The aqueous solution of Direct Red 13 is sensitive to changes in pH and the presence of strong electrolytes.
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In the presence of strong sulfuric acid, the solution turns blue, and a red precipitate forms upon dilution.[1][3][4]
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Concentrated nitric acid turns the solution a brownish-yellow color.[4]
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The addition of strong hydrochloric acid to the dye solution results in a purple precipitate.[1][3][4]
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A thick sodium hydroxide solution will cause an orange-brown precipitate to form.[1][3][4]
Fastness Properties:
The fastness of a dye refers to its resistance to fading or running when exposed to various conditions. The following table summarizes the fastness ratings for Direct Red 13 on a scale of 1 to 5, where 5 is the highest resistance.
| Fastness Property | Rating | Source(s) |
| Light Fastness | 4-5 | [3][4][7] |
| Washing Fastness | 2 | [3][4] |
| Rubbing Fastness (Dry) | 4 | [3][4] |
| Rubbing Fastness (Wet) | 3 | [3][4] |
| Acid Resistance | 1 | [1][6] |
| Alkali Resistance | 4-5 | [1][6] |
Synthesis of Direct Red 13
The manufacturing of Direct Red 13 is a multi-step process involving the diazotization of an aromatic amine followed by two sequential coupling reactions. This process is a classic example of azo dye synthesis.
Manufacturing Protocol:
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Diazotization: The process begins with the double nitriding (diazotization) of 4,4'-diaminobenzanilide. This is achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at a low temperature to form a bis-diazonium salt.
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First Coupling Reaction: The resulting bis-diazonium salt is then coupled with 4-aminonaphthalene-1-sulfonic acid (naphthionic acid). This reaction typically occurs under acidic conditions.
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Second Coupling Reaction: The intermediate product from the first coupling is then coupled with 6-amino-4-hydroxynaphthalene-2-sulfonic acid (Gamma acid) under acidic conditions to yield the final Direct Red 13 molecule.[1]
Caption: Synthetic pathway of Direct Red 13.
Industrial and Research Applications
Direct Red 13 is primarily used for dyeing and printing on a variety of substrates due to its good dye absorption rate, especially at temperatures between 80-100°C.[1][3][5]
Textile Dyeing and Printing:
The main application of Direct Red 13 is in the dyeing of cellulosic fibers like cotton and viscose, where it produces a dark bluish-red color.[4] It is also used for dyeing silk, polyamide, and viscose/polyamide blended fabrics.[1][3][4]
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Dyeing Process: The dyeing process for cotton and viscose fibers with Direct Red 13 is sensitive to salt concentration and requires careful temperature control.[4] It is advisable to slowly heat the dye bath and incrementally add salt to achieve a uniform color.[4] Allowing the dye bath to cool naturally to 80°C after the dyeing cycle aids in dye exhaustion.[4]
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Printing: Direct Red 13 can be used for the direct printing of cotton and viscose fabrics.[4]
Caption: A typical workflow for dyeing cellulosic fibers with Direct Red 13.
Other Applications:
Beyond textiles, Direct Red 13 is also used for the coloration of paper and leather.[1][3][4] Its water-soluble nature makes it suitable for applications where the dye is applied from an aqueous medium.
Safety and Handling
Conclusion
Direct Red 13 is a versatile and widely used double azo dye with significant applications in the textile, paper, and leather industries. Its chemical structure, characterized by multiple azo linkages and sulfonic acid groups, dictates its color, solubility, and dyeing properties. A comprehensive understanding of its synthesis, physicochemical characteristics, and application methodologies is essential for its effective and safe utilization in both industrial and research settings. Further research into its toxicological profile and the development of more environmentally benign dyeing processes will continue to be areas of importance.
References
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World Dye Variety. (2012, July 6). Direct Red 13. Retrieved from [Link]
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China Inter Dye. (n.d.). Direct Red 13 | Direct bordeaux B B | CAS No: 1937-35-5. Retrieved from [Link]
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Emperor Chem. (n.d.). Direct Red 13 - Direct bordeaux B GB - Direct jujube red GB. Retrieved from [Link]
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Enochdye. (n.d.). Direct red 13 TDS. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of Direct Red 13 dye. Retrieved from [Link]
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PubChem. (n.d.). Disperse Red 13. Retrieved from [Link]
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Wikipedia. (n.d.). Aluminium. Retrieved from [Link]
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Hangzhou Tiankun Chem Co.,Ltd. (n.d.). China Direct Red 13 Manufacturers, Suppliers, Factory, Wholesale. Retrieved from [Link]
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